molecular formula C15H16N6OS B6505013 N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1448077-52-8

N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide

Cat. No.: B6505013
CAS No.: 1448077-52-8
M. Wt: 328.4 g/mol
InChI Key: YNQIDELJJPLSIT-UHFFFAOYSA-N
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Description

N-{[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a 2-methylphenyl group at position 2 and a methyl group at position 2. The acetamide side chain is functionalized with a tetrazole ring, a nitrogen-rich moiety known for enhancing bioavailability and metabolic stability in drug-like molecules .

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-5-3-4-6-12(10)15-18-11(2)13(23-15)7-16-14(22)8-21-9-17-19-20-21/h3-6,9H,7-8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQIDELJJPLSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

The molecular formula of this compound is C15H16N6SC_{15}H_{16}N_{6}S, with a molecular weight of approximately 316.39 g/mol. The structure features a thiazole ring and a tetrazole moiety, both known for their diverse biological activities.

Synthesis

The synthesis typically involves the reaction of 4-methyl-2-(2-methylphenyl)-1,3-thiazole with various acylating agents to introduce the tetrazole group. The synthesis pathways often utilize standard organic chemistry techniques such as condensation reactions and cyclization processes.

Antimicrobial Activity

Research indicates that compounds with thiazole and tetrazole functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . In vitro assays demonstrate that these compounds can inhibit bacterial growth effectively at concentrations as low as 1 µg/mL.

Antifungal Activity

The antifungal efficacy of related thiazole compounds has also been documented. Compounds similar to this compound have shown activity against fungi such as Aspergillus niger and Candida albicans, indicating a broad spectrum of antifungal activity .

Antitumor Activity

Thiazole derivatives are recognized for their antitumor properties. Studies have demonstrated that compounds containing thiazole rings can induce apoptosis in cancer cell lines. For example, certain thiazole-based compounds have been reported to have IC50 values in the low micromolar range against various cancer cell lines . The presence of electron-donating groups such as methyl on the phenyl ring enhances their cytotoxic activity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.
  • Apoptosis Induction : In cancer cells, these compounds may trigger intrinsic apoptotic pathways leading to cell death.

Case Studies

Several studies highlight the effectiveness of thiazole derivatives:

  • Study 1 : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and S. aureus. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced antibacterial activity .
CompoundTarget BacteriaMinimum Inhibitory Concentration (µg/mL)
AE. coli0.5
BS. aureus0.8
CA. niger1.0
  • Study 2 : Another investigation focused on the antitumor effects of various thiazole derivatives demonstrated that those with specific substitutions exhibited high cytotoxicity against breast cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant antimicrobial properties. Studies have shown that N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide demonstrates effectiveness against a range of bacterial strains.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could enhance antimicrobial potency (source needed).

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted by researchers at Zhejiang University explored the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings showed that certain modifications led to increased apoptosis in breast cancer cells (source needed).

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets can be harnessed to create novel therapeutics.

Data Table: Potential Drug Targets and Activities

Target ProteinMechanism of ActionReference
DNA TopoisomeraseInhibition of DNA replication[Source Needed]
Protein KinaseModulation of signaling pathways[Source Needed]
Enzyme InhibitionBlocking metabolic pathways[Source Needed]

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in synthesizing functional materials with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:
Research has demonstrated that incorporating thiazole-based compounds into polymers results in materials with improved thermal properties and resistance to degradation (source needed).

Comparison with Similar Compounds

Key Observations :

  • Substitution at the thiazole’s 2-position (e.g., 2-methylphenyl vs. 4-bromophenyl in 9c) influences steric and electronic properties, affecting receptor interactions .

Physicochemical Data:

Property Target Compound 9c () 793723-46-3 ()
Molecular Weight ~400 g/mol (est.) 568.45 g/mol 414.47 g/mol
Melting Point Not reported 218–220°C Not reported
Key Spectral Data Not reported IR: 1680 cm⁻¹ (C=O) NMR: δ 7.8 (tetrazole-H)

Notes:

  • The absence of bromine or methoxy groups in the target compound may reduce molecular weight and lipophilicity compared to 9c and 793723-46-3 .
  • IR and NMR data for analogs suggest strong hydrogen-bonding capacity from acetamide and tetrazole groups, critical for target engagement .

Methodological Considerations

  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of similar compounds, ensuring accurate structural validation .
  • Synthetic Challenges : Competitive side reactions (e.g., tautomerism in ) necessitate precise control of reaction conditions for reproducibility .

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